Cas no 1356073-61-4 (5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile)

5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 5-bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile
- 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile
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- MDL: MFCD21604882
- インチ: 1S/C12H13BrN2O/c13-11-5-10(6-14)12(15-7-11)16-8-9-3-1-2-4-9/h5,7,9H,1-4,8H2
- InChIKey: ZENAXRMCLNVLIO-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(C#N)=C1)OCC1CCCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 269
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 45.9
5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 210935-2.500g |
5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile, 95% |
1356073-61-4 | 95% | 2.500g |
$2190.00 | 2023-09-07 |
5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile 関連文献
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5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrileに関する追加情報
5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile: A Comprehensive Overview
The compound 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile, identified by the CAS number 1356073-61-4, is a highly specialized organic molecule with significant applications in the field of chemical synthesis and drug discovery. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile chemical properties and potential biological activities. The structure of this molecule features a pyridine ring substituted with a bromine atom at position 5, a cyclopentylmethoxy group at position 2, and a cyano group at position 3. These substituents contribute to its unique electronic and steric properties, making it an intriguing subject for both academic research and industrial applications.
The synthesis of 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such complex molecules. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly streamlined the construction of the cyclopentylmethoxy group. These methods not only enhance the yield but also improve the purity of the final product, which is crucial for its application in sensitive biological assays.
In terms of biological activity, 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile has shown promising results in preliminary studies targeting various enzyme systems. The bromine substituent at position 5 is known to enhance the molecule's ability to interact with biological targets through halogen bonding, a phenomenon that has gained considerable attention in medicinal chemistry. Additionally, the cyano group at position 3 contributes to hydrogen bonding capabilities, further augmenting its potential as a bioactive agent. Recent research has explored its inhibitory effects on kinases and other protein targets, highlighting its potential as a lead compound in drug development.
The cyclopentylmethoxy group at position 2 plays a pivotal role in modulating the molecule's pharmacokinetic properties. This substituent increases lipophilicity, which is essential for improving absorption and bioavailability in vivo. Moreover, the bulky nature of the cyclopentyl ring provides steric hindrance, which can protect sensitive functional groups from unwanted side reactions during metabolic processes. These attributes make 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile an attractive candidate for further preclinical studies.
From an environmental perspective, understanding the degradation pathways of 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile is crucial for assessing its ecological impact. Recent studies have employed advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate its decomposition mechanisms under various environmental conditions. These findings underscore the importance of sustainable practices in chemical synthesis to minimize ecological footprint.
In conclusion, 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile, with its unique structural features and diverse functional groups, represents a valuable asset in contemporary chemical research. Its synthesis methodologies continue to evolve with advancements in catalytic science, while its biological applications hold promise for novel therapeutic interventions. As research on this compound progresses, it is anticipated that further insights into its properties will pave the way for innovative applications across multiple disciplines.
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